molecular formula C3H5FO B3057488 2-Fluoropropanal CAS No. 814-66-4

2-Fluoropropanal

Cat. No.: B3057488
CAS No.: 814-66-4
M. Wt: 76.07 g/mol
InChI Key: HFURQLWNYUCPHT-UHFFFAOYSA-N
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Description

2-Fluoropropanal is an organic compound with the molecular formula C3H5FO. It is a fluorinated aldehyde, where a fluorine atom is substituted at the second carbon of the propanal molecule. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can influence its reactivity and interactions in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoropropanal can be synthesized through the hydroformylation of monofluoroethylene using a group VIII metal catalyst, such as cobalt or rhodium . This process involves the addition of a formyl group (CHO) to the fluorinated ethylene, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydroformylation reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction parameters, such as temperature and pressure, play a crucial role in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Fluoropropanoic acid.

    Reduction: Reduction of this compound can yield 2-Fluoropropanol.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the electrophilic carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like cyanide ions (CN-) can attack the carbonyl carbon, leading to the formation of cyanohydrins.

Major Products Formed:

    Oxidation: 2-Fluoropropanoic acid.

    Reduction: 2-Fluoropropanol.

    Substitution: Cyanohydrins and other substituted derivatives.

Scientific Research Applications

2-Fluoropropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoropropanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. The fluorine atom’s electronegativity enhances the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic addition and substitution .

Comparison with Similar Compounds

    2-Chloropropanal: Similar in structure but with a chlorine atom instead of fluorine.

    2-Bromopropanal: Contains a bromine atom in place of fluorine.

    2-Iodopropanal: Features an iodine atom instead of fluorine.

Comparison: 2-Fluoropropanal is unique due to the presence of the fluorine atom, which imparts distinct properties such as higher electronegativity and smaller atomic radius compared to chlorine, bromine, and iodine. These differences influence the compound’s reactivity, stability, and interactions in chemical reactions .

Properties

IUPAC Name

2-fluoropropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO/c1-3(4)2-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFURQLWNYUCPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459691
Record name Propanal, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

814-66-4
Record name Propanal, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoropropanal
Reactant of Route 2
2-Fluoropropanal
Reactant of Route 3
2-Fluoropropanal
Reactant of Route 4
2-Fluoropropanal
Reactant of Route 5
2-Fluoropropanal
Reactant of Route 6
2-Fluoropropanal

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